molecular formula C10H12BrN5O B10971119 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10971119
M. Wt: 298.14 g/mol
InChI Key: SLEIOWKUAWSKFL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amidation: The brominated pyrazole is then reacted with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve solvents like ethanol or acetonitrile and may require a catalyst.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

4-bromo-N-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrN5O/c1-6-8(5-15(2)14-6)13-10(17)9-7(11)4-12-16(9)3/h4-5H,1-3H3,(H,13,17)

InChI Key

SLEIOWKUAWSKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=C(C=NN2C)Br)C

Origin of Product

United States

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